molecular formula C13H18N2O2 B3339476 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one CAS No. 1039929-66-2

1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one

Cat. No.: B3339476
CAS No.: 1039929-66-2
M. Wt: 234.29 g/mol
InChI Key: DCRLFTXMPHKOFH-UHFFFAOYSA-N
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Description

1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one is a chemical compound with the molecular formula C13H18N2O2 It features a piperazine ring substituted with a hydroxymethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Hydroxymethyl)benzaldehyde and piperazine.

    Condensation Reaction: The 4-(Hydroxymethyl)benzaldehyde undergoes a condensation reaction with piperazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 4-(4-(Hydroxymethyl)phenyl)piperazine.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and acetylation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 1-{4-[4-(Carboxyphenyl)piperazin-1-yl]}ethan-1-one.

    Reduction: 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The hydroxymethyl group may also play a role in binding to active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[4-(Methyl)phenyl]piperazin-1-yl}ethan-1-one: Similar structure but with a methyl group instead of a hydroxymethyl group.

    1-{4-[4-(Hydroxy)phenyl]piperazin-1-yl}ethan-1-one: Similar structure but with a hydroxy group instead of a hydroxymethyl group.

    1-{4-[4-(Methoxy)phenyl]piperazin-1-yl}ethan-1-one: Similar structure but with a methoxy group instead of a hydroxymethyl group.

Uniqueness

1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications, making it a versatile intermediate in synthetic chemistry. Its ability to interact with biological targets also makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-[4-[4-(hydroxymethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRLFTXMPHKOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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